molecular formula C24H27NO7 B12474473 Propan-2-yl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

Propan-2-yl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

Cat. No.: B12474473
M. Wt: 441.5 g/mol
InChI Key: CDXLCWHQUHSOSU-UHFFFAOYSA-N
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Description

ISOPROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a methoxyphenyl group, and an oxoethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives with isopropyl alcohol in the presence of a strong acid catalyst. The methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, followed by the formation of the oxoethoxy linkage via an etherification reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and acylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted benzoate esters .

Scientific Research Applications

ISOPROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ISOPROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The methoxyphenyl group and oxoethoxy linkage play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • ISOPROPYL 5-(2-(4-METHOXYPHENYL)-2-OXOETHOXY)-2-ME-1-BENZOFURAN-3-CARBOXYLATE
  • ISOPROPYL (2E)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2-(3,4,5-TRIMETHOXYBENZYLIDENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

ISOPROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is unique due to its specific structural features, such as the oxoethoxy linkage and the methoxyphenyl group, which confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C24H27NO7

Molecular Weight

441.5 g/mol

IUPAC Name

propan-2-yl 4-[[5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate

InChI

InChI=1S/C24H27NO7/c1-16(2)32-24(29)17-10-12-19(13-11-17)25-22(27)8-5-9-23(28)31-15-21(26)18-6-4-7-20(14-18)30-3/h4,6-7,10-14,16H,5,8-9,15H2,1-3H3,(H,25,27)

InChI Key

CDXLCWHQUHSOSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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